4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
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Overview
Description
Scientific Research Applications
Antifungal Activity
Derivatives of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine, including compounds containing heterocyclic structures, have been synthesized and shown to exhibit antifungal effects. These compounds were tested against Aspergillus terreus and Aspergillus niger, with one showing more pronounced antifungal activity. The study concluded that these dimethylpyrimidin-derivatives could be developed into useful antifungal agents (N. N. Jafar et al., 2017).
Histone Lysine Demethylase Inhibition
N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were optimized to potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. These compounds, including 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, showed significant activity against the KDM4 and KDM5 subfamilies, demonstrating selectivity and cellular permeability. This research presents a pathway for developing new treatments targeting epigenetic regulators (V. Bavetsias et al., 2016).
Non-Covalent Interactions for Drug Design
Research into 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas has provided insights into non-covalent interactions, crucial for drug design and development. These compounds were synthesized and characterized, with the study emphasizing the importance of hydrogen bonds, van der Waals interactions, and other non-covalent interactions in the stability and activity of pharmaceutical compounds (Yu Zhang et al., 2018).
Antiangiogenic Activity
Synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine were explored for their antiangiogenic potential. Docking studies showed significant binding energy compared to reference drugs, suggesting that these compounds could serve as potent inhibitors of angiogenesis, a crucial process in cancer progression and other diseases (Nadhir N. A. Jafar & A. Hussein, 2021).
Future Directions
Thiazoles, which are part of the structure of “4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine”, have been the focus of much research due to their diverse biological activities . This suggests that there may be future research directions involving the synthesis and study of similar compounds.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Thiazole derivatives are known to interact with their targets, causing changes that result in their biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-(4-chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-11-10(9-6-7-16-13(15)17-9)19-12(18-11)8-4-2-1-3-5-8/h1-7H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJDQHRKEVGWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C3=NC(=NC=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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